molecular formula C9H11F2NO B12041688 1-(3,4-Difluorophenyl)-2-(methylamino)ethan-1-ol CAS No. 2021-66-1

1-(3,4-Difluorophenyl)-2-(methylamino)ethan-1-ol

Cat. No.: B12041688
CAS No.: 2021-66-1
M. Wt: 187.19 g/mol
InChI Key: JYGAKLIZCLELQR-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-2-(methylamino)ethan-1-ol is a chemical compound with the molecular formula C9H12F2NO It is characterized by the presence of a difluorophenyl group attached to an ethan-1-ol backbone, with a methylamino group at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Difluorophenyl)-2-(methylamino)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,4-difluorobenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol is then subjected to reductive amination with methylamine in the presence of a catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO2).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluorophenyl)-2-(methylamino)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form secondary amines using reducing agents like sodium cyanoborohydride (NaBH3CN).

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium cyanoborohydride (NaBH3CN), lithium aluminum hydride (LiAlH4)

    Substitution: Thiols, amines

Major Products Formed

    Oxidation: Formation of ketones

    Reduction: Formation of secondary amines

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

1-(3,4-Difluorophenyl)-2-(methylamino)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as its role in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Difluorophenyl)ethan-1-ol: Lacks the methylamino group, resulting in different chemical properties and reactivity.

    1-(3,4-Difluorophenyl)-2-aminoethanol: Similar structure but without the methyl group, leading to variations in biological activity.

    1-(3,4-Difluorophenyl)-2-(ethylamino)ethan-1-ol: Contains an ethylamino group instead of a methylamino group, affecting its chemical behavior and applications.

Uniqueness

1-(3,4-Difluorophenyl)-2-(methylamino)ethan-1-ol is unique due to the presence of both the difluorophenyl and methylamino groups, which confer specific chemical and biological properties. This combination allows for a wide range of reactions and applications, making it a valuable compound in various fields of research.

Properties

CAS No.

2021-66-1

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

1-(3,4-difluorophenyl)-2-(methylamino)ethanol

InChI

InChI=1S/C9H11F2NO/c1-12-5-9(13)6-2-3-7(10)8(11)4-6/h2-4,9,12-13H,5H2,1H3

InChI Key

JYGAKLIZCLELQR-UHFFFAOYSA-N

Canonical SMILES

CNCC(C1=CC(=C(C=C1)F)F)O

Origin of Product

United States

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